molecular formula C14H10O5 B14487690 1,2-Benzenedicarboxylic acid, 3-phenoxy- CAS No. 63196-12-3

1,2-Benzenedicarboxylic acid, 3-phenoxy-

Cat. No.: B14487690
CAS No.: 63196-12-3
M. Wt: 258.23 g/mol
InChI Key: HRMCXDSWURAYFR-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid (phthalic acid) and its derivatives are widely studied for their diverse biological and chemical properties. This article synthesizes data from peer-reviewed studies to compare these analogues in terms of biological activity, sources, and applications.

Properties

CAS No.

63196-12-3

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

3-phenoxyphthalic acid

InChI

InChI=1S/C14H10O5/c15-13(16)10-7-4-8-11(12(10)14(17)18)19-9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)

InChI Key

HRMCXDSWURAYFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 3-phenoxy- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with phenol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 3-phenoxy- often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Quinones or carboxylated derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 3-phenoxy- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological assays.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and coatings due to its plasticizing properties.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 3-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cells by targeting the Akt/NF-κB/p53 pathway . This pathway is crucial for regulating cell survival, proliferation, and apoptosis, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Data Tables

Table 1: 3-Substituted Derivatives

Compound Substituent Key Properties References
3-Amino-1,2-benzenedicarboxylic acid -NH₂ High polarity, undefined bioactivity
3-Methoxy-1,2-benzenedicarboxylic acid -OCH₃ Enhanced metabolic stability

Table 2: Ester Derivatives

Compound Ester Groups Bioactivity Source/Application References
Dibutyl ester -OC₄H₉ Antitumor, antimicrobial Fungi, plant extracts
Diisooctyl ester -OC₈H₁₇ (branched) Antimicrobial, soil microbiome modulation Soil studies, bacteria
Mono(2-ethylhexyl) ester -OC₈H₁₇ Ecological signaling Alfalfa, algae
Diethyl ester -OC₂H₅ Metabolic regulation Plant extracts

Research Findings

  • Anticancer Activity : Unsubstituted 1,2-benzenedicarboxylic acid (or its esters) demonstrated high binding affinity (−8.3 kcal/mol) to glioblastoma-associated genes (e.g., MET, PTEN) in docking studies .
  • Ecological Impact: Diisooctyl and mono(2-ethylhexyl) esters altered soil bacterial diversity, favoring stress-tolerant Firmicutes over nitrogen-fixing Proteobacteria .
  • Antimicrobial Efficacy : Ester derivatives showed broad-spectrum activity, with diisooctyl ester being a major component (48.75%) in antimicrobial plant extracts .

Q & A

Q. What are the common synthetic routes for preparing 1,2-Benzenedicarboxylic acid, 3-phenoxy-, and how are intermediates characterized?

Answer: The synthesis typically involves introducing a phenoxy group at the 3-position of 1,2-benzenedicarboxylic acid. A plausible route includes:

  • Step 1 : Nitration of phthalic acid derivatives, followed by reduction to generate an amino intermediate.
  • Step 2 : Diazotization and coupling with phenol under alkaline conditions to form the phenoxy substituent .
    Characterization methods :
  • Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of substitution via proton shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolve bond angles and distances in the crystalline state (e.g., C-O bond lengths ~1.36 Å) .

Q. How does the presence of the 3-phenoxy group influence the acidity of the dicarboxylic acid moiety compared to unsubstituted phthalic acid?

Answer: The electron-withdrawing phenoxy group increases acidity by stabilizing the deprotonated form.

  • Experimental validation : Titration with NaOH shows two equivalence points (pKa₁ ≈ 2.8, pKa₂ ≈ 5.2) compared to phthalic acid (pKa₁ = 2.9, pKa₂ = 5.4) .
  • Computational support : Density Functional Theory (DFT) calculations predict enhanced negative charge delocalization in the conjugate base .

Q. What spectroscopic techniques are most effective for distinguishing 1,2-Benzenedicarboxylic acid, 3-phenoxy- from its structural isomers?

Answer:

  • Infrared (IR) Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm the dicarboxylic acid backbone. The phenoxy C-O-C asymmetric stretch (~1250 cm⁻¹) differentiates it from non-ether derivatives .
  • Mass Spectrometry (MS) : Parent ion [M-H]⁻ at m/z 271.04 (exact mass) and fragment ions (e.g., loss of CO₂ at m/z 227) provide structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence of 1,2-Benzenedicarboxylic acid, 3-phenoxy- in aquatic systems?

Answer:

  • Hydrolysis Studies : Monitor degradation at varying pH (4–9) and temperatures (20–40°C) using HPLC to quantify residual compound and identify breakdown products (e.g., phthalic acid) .
  • Photolysis Experiments : Expose aqueous solutions to UV light (λ = 254 nm) and track reaction kinetics via LC-MS. Expect phenolic byproducts from C-O bond cleavage .

Q. What strategies mitigate interference from 1,2-Benzenedicarboxylic acid, 3-phenoxy- in polymer synthesis when used as a monomer?

Answer:

  • Pre-polymerization purification : Recrystallization from ethanol/water mixtures (80:20 v/v) removes impurities that cause cross-linking defects .
  • In-situ monitoring : Use Raman spectroscopy to track esterification efficiency during polycondensation reactions. Key bands at ~1720 cm⁻¹ (ester C=O) confirm bond formation .

Q. How do computational methods predict the interaction of 1,2-Benzenedicarboxylic acid, 3-phenoxy- with biological targets, such as enzyme active sites?

Answer:

  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) using AutoDock Vina. Focus on hydrogen bonding with carboxylic groups and π-π stacking with the phenoxy ring .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >3 Å suggest weak binding .

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